3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233613
InChI: InChI=1S/C8H9N3O/c1-2-11-7-5-9-4-3-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

CAS No.:

Cat. No.: VC16233613

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 3-ethyl-1H-imidazo[4,5-c]pyridin-2-one
Standard InChI InChI=1S/C8H9N3O/c1-2-11-7-5-9-4-3-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)
Standard InChI Key ZTIBAMKMRKUMHY-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=CN=C2)NC1=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is C13_{13}H12_{12}N4_4O, with a molecular weight of 240.26 g/mol . Its IUPAC name, 3-(1-ethylimidazo[4,5-c]pyridin-2-yl)-1H-pyridin-2-one, reflects the ethyl substitution at the N1 position of the imidazo[4,5-c]pyridine core and the ketone group at position 2 . The compound’s SMILES representation, CCN1C2=C(C=NC=C2)N=C1C3=CC=CNC3=O, further clarifies its connectivity .

Key structural attributes include:

  • A planar imidazo[4,5-c]pyridine system with conjugated π-electrons.

  • An ethyl group at N1, introducing steric bulk and modulating electronic properties.

  • A lactam moiety (2-one group) that enhances hydrogen-bonding potential.

Synthesis and Synthetic Methodologies

Core Framework Construction

The imidazo[4,5-c]pyridine scaffold is typically synthesized via condensation reactions involving pyridine derivatives. For example, Bender and von Zezschwitz demonstrated that 4-aminopyridine can undergo nitration, reduction, and cyclization to form the bicyclic core . In their approach:

  • Nitration: 4-Aminopyridine is nitrated at position 3 to introduce a nitro group.

  • Reduction: Tin(II) chloride reduces the nitro group to an amine, concurrently introducing chlorine at C-2 via electrophilic aromatic substitution .

  • Cyclization: Heating in molten urea facilitates intramolecular condensation, forming the imidazo[4,5-c]pyridine ring .

Optimization and Yield

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (pyridine-d5_5, 125.7 MHz) :

Carbon Positionδ (ppm)Assignment
C-2157.4Lactam carbonyl
C-4139.2Aromatic (pyridine ring)
C-7a128.5Bridging carbon
CH3_3 (ethyl)26.2Methyl group

1H NMR (pyridine-d5_5, 300 MHz) :

  • Ethyl group: δ 1.42 (t, 3H, CH3_3), δ 4.21 (q, 2H, CH2_2).

  • Aromatic protons: δ 7.31 (d, 1H, H-6), δ 8.20 (d, 1H, H-5).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 1679 cm⁻¹: Stretching vibration of the lactam carbonyl .

  • 1609 cm⁻¹: C=N stretching in the imidazole ring .

Applications in Material Science

The compound’s extended π-system and rigid structure make it a candidate for organic semiconductors and fluorescent probes. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit tunable luminescence properties .

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